
2,4-dichloro-N-(3-chlorophenyl)benzamide
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Overview
Description
- It consists of a benzene ring substituted with two chlorine atoms (at positions 2 and 4) and an amide functional group (N-(3-chlorophenyl)).
- The compound’s systematic name reflects its substituent positions and functional groups.
- Benzamides like this one have diverse applications due to their unique structure and reactivity .
2,4-dichloro-N-(3-chlorophenyl)benzamide: is a chemical compound with the molecular formula CHClNO.
Preparation Methods
- To synthesize this compound, reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride are employed.
- 3,5-dichlorobenzoyl chloride is prepared from 3,5-dichlorobenzonitrile.
- The reaction occurs in N,N’-dimethylformamide solution at 60 °C, yielding a series of dichlorobenzamide derivatives .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions can yield diverse products, such as substituted benzamides or other derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 2,4-Dichloro-N-(3-chlorophenyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as substitution and reduction, allowing for the development of novel compounds.
Biology
- Biochemical Probing : The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes makes it valuable for research in enzymology and molecular biology.
Medicine
- Therapeutic Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. Research has focused on its mechanism of action, which involves interaction with molecular targets such as enzymes or receptors, potentially modulating signaling pathways .
Industry
- Development of New Materials : The compound is utilized in the development of new materials and as a precursor for agrochemicals. Its chemical properties allow it to be integrated into formulations that require specific performance characteristics.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes involved in inflammatory pathways. This inhibition was quantified using kinetic assays that measured enzyme activity before and after treatment with the compound.
- Anticancer Activity Evaluation : In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. Dose-response experiments indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent.
- Material Science Applications : The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Comparative studies have shown improved performance metrics over traditional materials.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Intermediate for organic synthesis | Effective in substitution reactions |
Biology | Biochemical probe | Inhibits specific enzyme activities |
Medicine | Potential therapeutic agent | Exhibits anti-inflammatory and anticancer properties |
Industry | Material development | Enhances properties of polymers |
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- It likely interacts with molecular targets or pathways relevant to its intended purpose.
Comparison with Similar Compounds
Unique Features: Unlike many other benzamides, this compound has specific chlorine substitutions (2,4-dichloro and 3-chloro).
Similar Compounds: Other benzamides, such as 2,6-dichloro-N-(4-chlorophenyl)benzamide and N-(2,4-dichlorophenyl)-2-nitrobenzamide, share some structural similarities .
Properties
CAS No. |
2447-99-6 |
---|---|
Molecular Formula |
C13H8Cl3NO |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2,4-dichloro-N-(3-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-8-2-1-3-10(6-8)17-13(18)11-5-4-9(15)7-12(11)16/h1-7H,(H,17,18) |
InChI Key |
WNCRGDXHJOHUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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